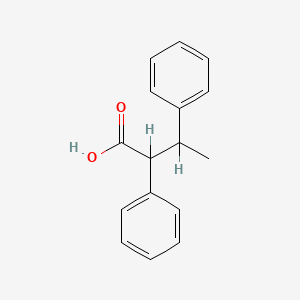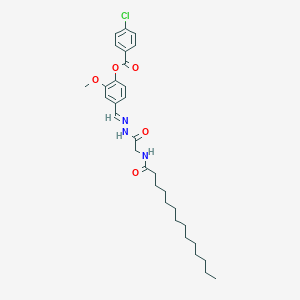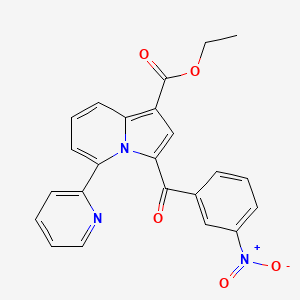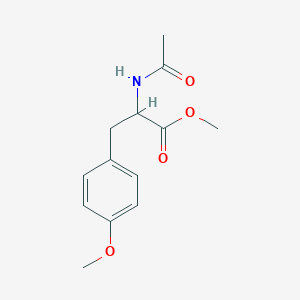
N-Acetyl-O-methyl-L-tyrosine methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-O-methyl-L-tyrosine methyl ester is a derivative of the amino acid tyrosine. It is characterized by the presence of an acetyl group attached to the nitrogen atom, a methyl group attached to the oxygen atom of the phenolic hydroxyl group, and a methyl ester group attached to the carboxyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-O-methyl-L-tyrosine methyl ester typically involves the acetylation of L-tyrosine followed by methylation and esterification. One efficient method described involves the conversion of N-acetyl-L-tyrosine methyl ester to the optically pure O-methyl derivative by reaction with diazomethane . The saponification of N-acetyl-L-tyrosine methyl ester is also a convenient route to N-acetyl-L-tyrosine, which can then be converted to the O-methyl derivative via the Williamson synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of automated reactors and optimized reaction conditions, would likely apply to the production of this compound.
化学反応の分析
Types of Reactions
N-Acetyl-O-methyl-L-tyrosine methyl ester can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyl and methyl ester groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of acetyl and ester groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield quinones, while reduction of the carbonyl groups would yield alcohols.
科学的研究の応用
N-Acetyl-O-methyl-L-tyrosine methyl ester has several scientific research applications:
作用機序
The mechanism of action of N-Acetyl-O-methyl-L-tyrosine methyl ester involves its conversion to L-tyrosine in the body. This conversion is facilitated by enzymatic hydrolysis of the acetyl and methyl ester groups. L-tyrosine is then utilized in various metabolic pathways, including the synthesis of neurotransmitters and hormones .
類似化合物との比較
Similar Compounds
N-Acetyl-L-tyrosine ethyl ester: Similar in structure but with an ethyl ester group instead of a methyl ester group.
L-Tyrosine methyl ester: Lacks the acetyl group but has a methyl ester group.
N-Methyl-L-tyrosine: Contains a methyl group on the nitrogen atom instead of an acetyl group.
Uniqueness
N-Acetyl-O-methyl-L-tyrosine methyl ester is unique due to its combination of acetyl, methyl, and ester groups, which confer stability and enhance its bioavailability compared to other tyrosine derivatives .
特性
IUPAC Name |
methyl 2-acetamido-3-(4-methoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(15)14-12(13(16)18-3)8-10-4-6-11(17-2)7-5-10/h4-7,12H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLXPKBWRUCQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
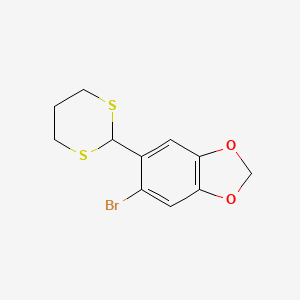



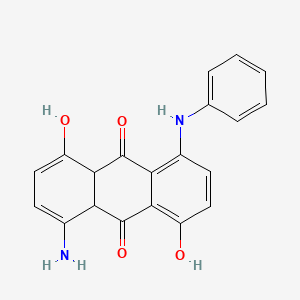
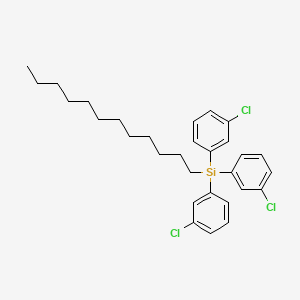


![6-Hydroxy-2a,2a1,5,5a,6,8a-hexahydro-2H-naphtho[1,8-bc]furan-2-one](/img/structure/B11955708.png)
